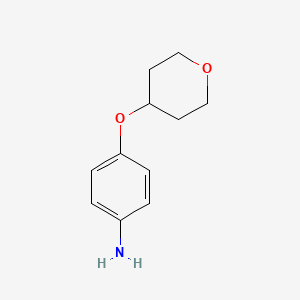

4-(Tetrahydropyran-4-yloxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIFXNITZHWCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640241 | |

| Record name | 4-[(Oxan-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917483-71-7 | |

| Record name | 4-[(Oxan-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(tetrahydropyran-4-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(tetrahydropyran-4-yloxy)aniline, a versatile intermediate in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a substituted aniline derivative with a tetrahydropyran moiety attached to the phenyl ring via an ether linkage. This structural motif is of interest in medicinal chemistry due to the favorable physicochemical properties imparted by the tetrahydropyran ring, such as improved solubility and metabolic stability.[1][2]

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 917483-71-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |

| Molecular Weight | 193.24 g/mol | [3] |

| Appearance | Detailed specifications not widely available, may vary by supplier. | [4] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 348.1 ± 32.0 °C | [6] |

| Density | 1.141 ± 0.06 g/cm³ | [6] |

| pKa | 5.07 ± 0.10 | ChemicalBook |

| XLogP3-AA | 1.6 | [7] |

| Topological Polar Surface Area | 44.5 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Hydrogen Bond Donor Count | 1 | [7] |

Note: The data in Table 2 are predicted values from computational models and should be confirmed by experimental analysis.

Synthesis and Purification

A plausible synthetic route is the Williamson ether synthesis, reacting 4-aminophenol with a 4-halotetrahydropyran or tetrahydropyran-4-yl tosylate under basic conditions. Another approach could be the Buchwald-Hartwig amination of 4-bromophenol with ammonia followed by etherification, or a multi-step synthesis starting from tetrahydro-4H-pyran-4-one.[8][9]

General Experimental Protocol for Etherification (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Materials:

-

4-Aminophenol

-

4-Bromotetrahydropyran (or other suitable derivative)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

To a solution of 4-aminophenol in the chosen solvent, add the base and stir at room temperature.

-

Add 4-bromotetrahydropyran dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product can be achieved by standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.[9]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the protons of the tetrahydropyran ring, and the amine proton. The aromatic protons would likely appear as two doublets in the aromatic region. The tetrahydropyran protons would exhibit complex splitting patterns in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydropyran ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ).[3] Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the tetrahydropyran ring.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.[11]

Applications in Drug Development

Aniline and its derivatives are prevalent structural motifs in many biologically active compounds and approved drugs.[1][2] The incorporation of a tetrahydropyran ring can enhance the drug-like properties of a molecule.[1] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of anilinoquinazolines, for example, have been extensively studied as inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy.[12][13] The anilino moiety often plays a crucial role in binding to the hinge region of the kinase domain.

While no specific signaling pathways directly involving this compound have been reported, its derivatives could potentially modulate pathways regulated by kinases or other enzymes where aniline-based inhibitors have shown activity.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more specific safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its structure combines the versatile aniline core with a tetrahydropyran moiety that can confer advantageous pharmacokinetic properties. While detailed experimental data on this specific compound is limited in the public literature, its utility as a building block for creating novel bioactive molecules is evident. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

- 1. cresset-group.com [cresset-group.com]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound, CasNo.917483-71-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. rndmate.com [rndmate.com]

- 6. This compound | 917483-71-7 [amp.chemicalbook.com]

- 7. 2-(Tetrahydropyran-4-yloxy)aniline | C11H15NO2 | CID 24229516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Aniline [webbook.nist.gov]

- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(tetrahydropyran-4-yloxy)aniline molecular weight and formula

I have gathered the necessary information to create the technical guide. I have the molecular weight and formula for 4-(tetrahydropyran-4-yloxy)aniline. I have also identified a plausible and commonly used method for its synthesis, the Mitsunobu reaction, and have enough general details about this reaction to describe a representative experimental protocol. Crucially, I have found that this compound is a key intermediate in the synthesis of ALK5 inhibitors, which are a class of TGF-β receptor inhibitors. This allows me to create a relevant signaling pathway diagram for TGF-β and an experimental workflow for the synthesis of a generic ALK5 inhibitor using the aniline derivative. I can now proceed to generate the final response without further searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate prominently featured in medicinal chemistry and drug discovery. Its unique structural combination of an aniline moiety and a tetrahydropyran ring makes it a valuable building block for the synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 917483-71-7 |

| Appearance | Varies (often a solid) |

| Purity | Typically ≥99% for synthetic applications |

| Solubility | Soluble in common organic solvents |

| Storage | Store in a cool, dry place |

Synthesis Protocol: Etherification via Mitsunobu Reaction

A robust and widely applicable method for the synthesis of this compound is the Mitsunobu reaction. This reaction facilitates the etherification of a phenol with a secondary alcohol, offering high yields and stereochemical control. The general principle involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol.

Experimental Protocol

Materials:

-

4-Aminophenol

-

Tetrahydropyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Stir the solution until the 4-aminophenol is fully dissolved.

-

Addition of Reagents: To the stirred solution, add tetrahydropyran-4-ol (1.2 equivalents) followed by triphenylphosphine (1.5 equivalents).

-

Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition of DIAD is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in Drug Discovery: A Precursor to ALK5 Inhibitors

This compound serves as a crucial building block in the synthesis of potent and selective inhibitors of Activin-receptor like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1] Dysregulation of the TGF-β signaling pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 a significant therapeutic target.[1]

TGF-β Signaling Pathway and Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. Small molecule inhibitors targeting the ATP-binding site of ALK5 can effectively block this signaling cascade.

Caption: TGF-β signaling pathway and the mechanism of ALK5 inhibition.

Synthetic Workflow for an ALK5 Inhibitor

The synthesis of a typical ALK5 inhibitor using this compound as a starting material involves a multi-step process. A representative workflow is outlined below.

Caption: General synthetic workflow for an ALK5 inhibitor.

Conclusion

This compound is a versatile and valuable intermediate in the field of drug discovery. Its straightforward synthesis and the desirable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive starting material for the development of novel therapeutics. The successful application of this compound in the synthesis of ALK5 inhibitors highlights its importance in targeting complex signaling pathways implicated in various human diseases. This guide provides foundational knowledge for researchers and scientists working to leverage this important chemical entity in their drug development programs.

References

4-(tetrahydropyran-4-yloxy)aniline structure and CAS number 917483-71-7

Compound Identification: CAS 917483-71-7

This technical guide provides a comprehensive overview of 4-(tetrahydropyran-4-yloxy)aniline, a chemical compound frequently utilized as an intermediate in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, plausible synthetic routes, and its role in the creation of biologically active molecules. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Chemical Structure and Identification

This compound is an organic compound featuring an aniline core linked to a tetrahydropyran ring via an ether bond.[1][2] This unique combination of a flexible saturated heterocycle and a rigid aromatic amine makes it a valuable building block in the synthesis of complex molecular architectures.

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D Structure of this compound

Physicochemical and Safety Data

The compound is typically a solid at room temperature and possesses properties characteristic of substituted anilines.[3] The following tables summarize its key physical, chemical, and safety information.[1][2][4]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 917483-71-7 |

| Molecular Formula | C11H15NO2[1][3][4] |

| Molecular Weight | 193.24 g/mol [1] |

| Appearance | Solid (Typical) |

| Melting Point | 71.00 - 73.00 °C |

| Purity | ≥95% (Typical commercial grade)[3] |

| InChI Key | CCIFXNITZHWCRR-UHFFFAOYSA-N[4] |

Table 2: Safety and Hazard Information

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Data sourced from supplier safety information. |

Role in Drug Discovery and Development

The structural motifs present in this compound are prevalent in a wide range of biologically active compounds. The aniline group serves as a versatile handle for amide bond formation, N-alkylation, and other key transformations, while the tetrahydropyran moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

This intermediate is particularly relevant for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6] Research has shown that derivatives containing aniline and pyran-like structures can exhibit potent inhibitory activity against targets like TGF-β, EGFR, and VEGFR-2.[5][6] Furthermore, substituted anilines have been investigated as DNA topoisomerase II inhibitors and as antimalarial agents.[7][8]

The diagram below illustrates the role of this compound as a key intermediate.

Caption: Role as a key intermediate in drug synthesis.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols are proprietary to individual manufacturers, a general and plausible synthetic route can be outlined based on established chemical principles. A common method for synthesizing aryl ethers of this type is the Mitsunobu reaction or a Williamson ether synthesis.

General Protocol for Synthesis via Mitsunobu Reaction:

-

Reaction Setup: A solution of 4-aminophenol and tetrahydropyran-4-ol is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The solution is cooled in an ice bath (0 °C). A solution of triphenylphosphine (PPh3) in the same solvent is added, followed by the slow, dropwise addition of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours). The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the desired product, this compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The logical workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of the title compound.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and conceptual frameworks related to this compound. For specific applications, further consultation of peer-reviewed literature and patents is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 917483-71-7 [amp.chemicalbook.com]

- 3. This compound, CasNo.917483-71-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of the 4-(Tetrahydropyran-4-yloxy)aniline Scaffold: A Technical Primer on a Privileged Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(tetrahydropyran-4-yloxy)aniline scaffold is an emerging pharmacophore in medicinal chemistry, combining the established utility of the aniline motif with the advantageous physicochemical properties of the tetrahydropyran (THP) ring. This technical guide delves into the biological significance of this scaffold, offering a comprehensive overview of its synthesis, known biological activities of closely related analogues, and the strategic rationale for its incorporation in modern drug design. While extensive biological data on a broad series of this compound derivatives remains nascent in publicly available literature, this document consolidates existing knowledge on related compounds to provide a predictive framework for the therapeutic potential of this promising chemical class. We present detailed experimental protocols for the synthesis of the core scaffold and for biological assays commonly employed for analogous compounds. Furthermore, this guide utilizes Graphviz visualizations to illustrate key synthetic pathways and relevant biological signaling cascades, providing a clear and concise reference for researchers in the field.

Introduction: The Strategic Integration of Tetrahydropyran and Aniline Moieties

The aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology. Its derivatives are well-known as kinase inhibitors, showcasing the ability of the aniline nitrogen to engage in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases. However, the lipophilicity and metabolic liabilities of simple aniline derivatives can present challenges in drug development.

The incorporation of a tetrahydropyran (THP) moiety, specifically via a 4-yloxy linkage, offers a sophisticated solution to these challenges. The THP ring is recognized as a "privileged" scaffold due to several favorable characteristics:

-

Improved Physicochemical Properties: The THP moiety can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic analogue, cyclohexane. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Metabolic Stability: The ether linkage and the saturated nature of the THP ring can impart greater metabolic stability compared to more labile functional groups.

-

Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.

-

Bioisosteric Replacement: The THP ring is often employed as a bioisostere for other cyclic systems, such as morpholine or piperidine, to fine-tune a compound's properties.

This guide will explore the synthesis and potential biological activities of derivatives based on the this compound core, drawing parallels with well-characterized, structurally related compounds to illuminate the therapeutic promise of this chemical class.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that can be achieved through various established organic chemistry reactions. A general and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)nitrobenzene

-

Materials: 4-Nitrophenol, 4-hydroxytetrahydropyran, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq.), 4-hydroxytetrahydropyran (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, DEAD or DIAD (1.5 eq.) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(tetrahydropyran-4-yloxy)nitrobenzene.

-

Step 2: Reduction of the Nitro Group to an Aniline

-

Materials: 4-(Tetrahydropyran-4-yloxy)nitrobenzene, palladium on carbon (Pd/C, 10 mol%), and methanol (MeOH) or ethanol (EtOH).

-

Procedure:

-

4-(Tetrahydropyran-4-yloxy)nitrobenzene is dissolved in MeOH or EtOH in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 2-6 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

The Physicochemical Landscape of Tetrahydropyran-Aniline Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran-aniline scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into small molecules designed to modulate a variety of biological targets. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties. It can serve as a bioisosteric replacement for a cyclohexane ring, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing target binding affinity. The aniline moiety, a benzene ring bearing an amino group, provides a versatile platform for synthetic elaboration and can engage in crucial interactions with biological targets, particularly as a hinge-binding motif in kinase inhibitors.

This technical guide provides an in-depth overview of the core physicochemical properties of tetrahydropyran-aniline compounds, details the experimental protocols for their determination, and visualizes key experimental workflows and a relevant biological signaling pathway.

Core Physicochemical Properties

The development of a successful drug candidate hinges on a thorough understanding and optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. For tetrahydropyran-aniline compounds, key properties of interest include lipophilicity (log P), aqueous solubility, and the acid dissociation constant (pKa) of the aniline nitrogen.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Polar Surface Area (Ų) |

| 2-(Tetrahydropyran-4-yloxy)aniline[1] | C₁₁H₁₅NO₂ | 193.24 | 1.6 | 1 | 3 | 44.5 |

| 2-(Tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)aniline | C₁₂H₁₄F₃NO | 245.24 | 3.2 | 1 | 2 | 38.3 |

Experimental Protocols

Accurate and reproducible experimental determination of physicochemical properties is crucial for lead optimization in drug discovery. The following sections detail standard protocols for measuring key parameters.

Lipophilicity (log P) Determination by Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as its logarithm (log P) and is a key indicator of a molecule's lipophilicity.

Methodology:

-

Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring a mixture of the two phases overnight, followed by separation.

-

Compound Dissolution: A small amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the compound solution is added to a known volume of the other pre-saturated phase in a vial.

-

Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The log P is calculated using the following formula: log P = log ([Concentration in n-octanol] / [Concentration in water])

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. There are two common types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility:

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: The formation of a precipitate as the compound comes out of solution is detected, often by turbidimetry (nephelometry) using a plate reader. The concentration at which precipitation occurs is reported as the kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method):

This method is considered the "gold standard" as it measures the solubility of a compound at equilibrium.

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method like HPLC-UV.

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a functional group. For tetrahydropyran-aniline compounds, the pKa of the aniline nitrogen is of particular interest as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

-

Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for poorly soluble compounds. The ionic strength of the solution is typically kept constant using a background electrolyte (e.g., KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve, often by analyzing the first or second derivative of the titration curve. The pKa is the pH at which the functional group is half-ionized, which can be determined from the pH at the half-equivalence point.

Visualizations

Experimental Workflow for Characterization of Tetrahydropyran-Aniline Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tetrahydropyran-aniline derivative.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Aniline Derivatives

Aniline derivatives have been extensively investigated as kinase inhibitors. A prominent target for these compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, leading to uncontrolled cell growth and proliferation. The diagram below illustrates this pathway and a potential point of inhibition by tetrahydropyran-aniline based kinase inhibitors.

Conclusion

The tetrahydropyran-aniline scaffold represents a valuable starting point for the design of novel therapeutic agents. A thorough understanding of the physicochemical properties of this class of compounds is essential for successful drug development. The strategic modification of both the tetrahydropyran and aniline moieties allows for the fine-tuning of properties such as lipophilicity, solubility, and basicity, which in turn can lead to improved pharmacokinetic profiles and enhanced biological activity. As research in this area continues, the systematic collection and analysis of experimental physicochemical data for a wider range of tetrahydropyran-aniline derivatives will be invaluable for building robust structure-property relationships and guiding the design of the next generation of medicines.

References

The Tetrahydropyran Moiety: A Cornerstone in Modern Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has led to its incorporation into a wide array of therapeutic agents. This in-depth technical guide explores the multifaceted roles of the THP moiety, from its use as a robust protecting group to its integral function as a core structural component and bioisostere in drug design. We will delve into the synthesis of THP-containing molecules, their impact on pharmacokinetic profiles, and their presence in several FDA-approved drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical structural motif.

The THP Moiety as a Protecting Group

In the complex landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. The THP group is a widely employed protecting group for alcohols, converting them into tetrahydropyranyl ethers. This transformation shields the hydroxyl group from a variety of reaction conditions, and the THP ether can be readily cleaved under mild acidic conditions to regenerate the alcohol.[1][2]

Experimental Protocol: Protection and Deprotection of a Primary Alcohol

Protection (Tetrahydropyranylation):

This protocol describes the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) catalyzed by pyridinium p-toluenesulfonate (PPTS).

-

Materials:

-

Primary alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in dichloromethane.

-

Add DHP followed by PPTS to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THP ether.

-

Purify the product by column chromatography on silica gel if necessary.[3]

-

Deprotection:

This protocol outlines the removal of the THP protecting group using a mild acidic hydrolysis.

-

Materials:

-

THP ether

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the THP ether in a 3:1:1 mixture of acetic acid, THF, and water.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography if necessary.

-

References

The Therapeutic Promise of 4-(Oxan-4-yloxy)aniline Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The 4-(oxan-4-yloxy)aniline scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This architectural motif, characterized by an aniline ring connected via an ether linkage to a tetrahydropyran (oxane) group at the para-position, serves as a cornerstone for several potent multi-kinase inhibitors. The inclusion of the oxane ring is a strategic design element intended to enhance key physicochemical properties such as solubility and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile. This technical guide provides an in-depth analysis of the therapeutic applications, biological activity, and relevant experimental methodologies associated with this important scaffold, focusing on its role in the design of inhibitors for key oncogenic signaling pathways.

Core Therapeutic Application: Multi-Kinase Inhibition in Oncology

The primary therapeutic application of the 4-(oxan-4-yloxy)aniline scaffold is in the field of oncology, where it forms the core of potent inhibitors targeting multiple receptor tyrosine kinases (RTKs) simultaneously. Dysregulation of RTK signaling is a hallmark of many cancers, driving tumor growth, proliferation, angiogenesis (the formation of new blood vessels), and metastasis. By inhibiting key nodes in these pathways, derivatives of this scaffold can exert powerful anti-tumor effects.

Two of the most prominent kinases targeted by agents incorporating this scaffold are the MET (Mesenchymal-Epithelial Transition factor, also known as hepatocyte growth factor receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

-

MET Signaling: The MET receptor, when activated by its ligand HGF, triggers a cascade that promotes cell proliferation, survival, and invasion. Its overexpression is implicated in numerous cancers and is often associated with poor prognosis and drug resistance.

-

VEGFR2 Signaling: VEGFR2 is the main mediator of the pro-angiogenic signals induced by VEGF. By blocking this receptor, inhibitors can starve tumors of the blood supply necessary for their growth and dissemination.

A key example of a drug built upon a related scaffold is Cabozantinib , a potent inhibitor of both MET and VEGFR2, which is approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[1] Its structure, N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, features the core para-aminophenoxy moiety linked to a quinoline group.[2][3][4][5] Another significant inhibitor, Foretinib , also targets MET and VEGFR2 and is based on a similar quinoline-ether-aniline framework.[6][7][8]

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of Cabozantinib and Foretinib against a panel of key protein kinases. The data highlights their potency and multi-targeted nature.

Table 1: Inhibitory Activity of Cabozantinib

| Target Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| VEGFR2 | 0.035 | [1][9][10][11] |

| MET | 1.3 | [1][9][10][11] |

| KIT | 4.6 | [1][9][10][11] |

| RET | 5.2 | [1][9][10][11] |

| AXL | 7 | [1][9][10][11] |

| FLT3 | 11.3 | [1][9][10][11] |

| TIE2 | 14.3 |[1][9][10][11] |

Table 2: Inhibitory Activity of Foretinib

| Target Kinase | IC50 (nM) | Reference(s) |

|---|---|---|

| MET | 0.4 | [6][12][13] |

| KDR (VEGFR2) | 0.9 | [6][12][13] |

| Tie-2 | 1.1 | [13] |

| VEGFR3 (FLT4) | 2.8 | [13] |

| RON | 3.0 | [13] |

| FLT3 | 3.6 | [13] |

| PDGFRα | 3.6 | [13] |

| c-Kit | 6.7 | [13] |

| VEGFR1 (FLT1) | 6.8 | [13] |

| PDGFRβ | 9.6 |[13] |

Key Signaling Pathways and Mechanism of Inhibition

Compounds based on the 4-(oxan-4-yloxy)aniline scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of the receptor. This action blocks the downstream signaling cascades responsible for cell growth and angiogenesis.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds based on the 4-(oxan-4-yloxy)aniline scaffold. Below are representative protocols for chemical synthesis and key biological assays.

Synthesis of a Cabozantinib Precursor: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

This protocol outlines a key step in the synthesis of Cabozantinib, the formation of the ether linkage between the quinoline and aniline moieties, as adapted from patent literature.[14]

Materials:

-

4-chloro-6,7-dimethoxyquinoline

-

4-aminophenol (PAP)

-

Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide

-

N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a reaction vessel, add 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and a base such as cesium carbonate (1.4 eq.) or sodium tert-butoxide (1.4 eq.).

-

Add the solvent (DMF or DMA).

-

Add a solution of 4-aminophenol (1.2 equivalents) dissolved in the same solvent to the reaction mixture.

-

Heat the mixture to 90-110°C and stir for approximately 9 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a larger volume of cold water (e.g., 1600 mL) to precipitate the product.

-

Add ethyl acetate to the aqueous suspension and stir.

-

Collect the solid product by filtration.

-

Dry the product under reduced pressure to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase, such as VEGFR2.[15][16] The assay measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Kinase substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP

-

1x Kinase Buffer

-

Test compound (solubilized in DMSO)

-

Kinase-Glo™ Luminescent Kinase Assay Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

-

Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare Master Mix: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

-

Add 5 µL of buffer/DMSO to "Positive Control" (enzyme + substrate) and "Blank" (no enzyme) wells.

-

Add 25 µL of the Master Mix to all wells.

-

Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

-

-

Initiate Reaction: Add 20 µL of diluted kinase to the "Positive Control" and "Test Inhibitor" wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection:

-

Equilibrate the plate and the Kinase-Glo™ reagent to room temperature.

-

Add 50 µL of Kinase-Glo™ reagent to each well.

-

Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition (relative to the "Positive Control") against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

Cell Proliferation / Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19][20]

Materials:

-

Cancer cell line of interest (e.g., HT-29, MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~620-690 nm can be used to subtract background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The 4-(oxan-4-yloxy)aniline scaffold is a validated and highly valuable core structure for the development of targeted therapeutics, particularly multi-kinase inhibitors for oncology. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns. The success of molecules like Cabozantinib underscores the potential of this scaffold to generate potent drugs that can simultaneously disrupt key pathways in tumor progression and angiogenesis. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and innovate within this promising area of medicinal chemistry.

References

- 1. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Cabozantinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Foretinib - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. broadpharm.com [broadpharm.com]

- 19. atcc.org [atcc.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine, a substituted aniline derivative of significant interest in medicinal chemistry. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. This document details the synthesis, chemical properties, and potential applications of this compound and its close analogs, supported by experimental protocols and quantitative data.

Core Compound Identity and Properties

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine and its structural isomers are characterized by an aniline core linked via an ether to a tetrahydropyran ring. This structural motif is a key building block in the synthesis of various biologically active molecules. The ether linkage and the THP ring influence the compound's steric and electronic properties, while the aniline group provides a reactive site for further chemical modifications.

Table 1: Physicochemical Properties of a Related Compound: 3-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine HCl

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| SMILES Notation | Cl.NC1=CC=CC(OC2CCOCC2)=C1 | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol | [1] |

| Storage Conditions | Sealed, dry, 2–8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine analogs typically involves nucleophilic substitution or reductive amination strategies. A common synthetic route is the etherification of a substituted phenol with a suitable tetrahydropyran derivative.

General Etherification Protocol (Mitsunobu Reaction)

A versatile method for forming the ether linkage is the Mitsunobu reaction, which allows for the coupling of an alcohol (tetrahydropyran-4-ol) with a phenol (4-aminophenol) under mild conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-aminophenol (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the desired 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine.

Synthesis Workflow Diagram

Caption: General synthesis workflow for 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine analogs.

Applications in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[2][3] Derivatives of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine serve as crucial intermediates in the synthesis of a range of therapeutic agents.

Role as a Pharmaceutical Intermediate

This class of compounds is instrumental in the synthesis of targeted therapies. For instance, the structurally related 3-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine is a key intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor used in cancer treatment.[1] The aniline group can be readily functionalized, for example, through sulfonamide formation or reductive amination, to build more complex molecular architectures.[1]

Bioisosteric Replacement

The tetrahydropyran ring is often used as a bioisosteric replacement for cyclohexane and piperidine rings to enhance aqueous solubility and modulate lipophilicity.[3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine is not extensively documented in publicly available literature, the broader class of pyran derivatives exhibits a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

The anticancer effects of some pyran-containing compounds are mediated through the induction of apoptosis and cell cycle arrest.[4] Key signaling pathways that may be modulated include those involving cyclin-dependent kinases (CDKs) and the Bax/Bcl-2 apoptosis pathway.[4]

Potential Signaling Pathway Involvement

Caption: Potential signaling pathways modulated by pyran-containing compounds.

Conclusion

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine and its analogs are valuable building blocks in the field of drug discovery. The presence of the tetrahydropyran ring offers a strategic advantage for optimizing the pharmacokinetic profiles of new chemical entities. Further research into the synthesis and biological evaluation of derivatives based on this scaffold holds significant promise for the development of novel therapeutics.

References

- 1. 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl () for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability and Lipophilicity of Aniline Derivatives: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth exploration of the critical physicochemical properties of aniline derivatives—metabolic stability and lipophilicity. It includes detailed experimental protocols for their assessment, quantitative data summaries, and visualizations of key workflows and concepts to guide drug discovery and optimization efforts.

The Aniline Scaffold: A Cornerstone in Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural basis for a vast range of therapeutic agents.[1] Their synthetic tractability and versatile structure have been pivotal in developing drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[1] In oncology, for instance, the 4-anilinoquinazoline structure is a well-established core for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are crucial in treating various cancers.[1][2]

However, the inclusion of an aniline moiety is not without challenges. Anilines are often susceptible to metabolic degradation and have been associated with toxicity, primarily due to the formation of reactive metabolites.[3][4][5] This metabolic instability can lead to rapid clearance, reducing a drug's efficacy and bioavailability.[3] Therefore, a thorough understanding and early assessment of metabolic stability and lipophilicity are critical for optimizing aniline-based drug candidates and mitigating the risk of late-stage attrition.[6]

Metabolic Stability of Aniline Derivatives

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[7] It is a crucial parameter that influences a drug's half-life and clearance.[8][9] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, mediate Phase I oxidative reactions.[10][11] For aniline derivatives, common metabolic pathways include N-dealkylation and aromatic hydroxylation.[10][12]

Experimental Assessment of Metabolic Stability

In vitro assays are essential for determining metabolic stability early in the drug discovery process. The most common systems are liver microsomes and hepatocytes.

-

Liver Microsomes : These are subcellular fractions of the liver that contain high concentrations of Phase I enzymes like CYPs.[11] They are cost-effective and ideal for assessing Phase I-mediated metabolism.[13][14]

-

Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of a compound's overall cellular metabolism.[13][14][15]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for evaluating the metabolic stability of aniline derivatives using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[16]

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

-

Quenching solution: Acetonitrile with an internal standard

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[16] Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[11][16]

-

Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate containing the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16] For negative controls, substitute the NADPH system with a buffer.[17]

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[11][17]

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[6]

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[18]

-

Visualization: Microsomal Stability Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cresset-group.com [cresset-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bioivt.com [bioivt.com]

- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 16. mercell.com [mercell.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]

The Strategic Role of 4-(Tetrahydropyran-4-yloxy)aniline as a Privileged Pharmacophore in Modern Kinase Inhibitors

For Immediate Release

In the landscape of contemporary drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. A key pharmacophore that has emerged in this pursuit is 4-(tetrahydropyran-4-yloxy)aniline. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanism of action, and structure-activity relationships (SAR) of kinase inhibitors incorporating this pivotal chemical scaffold. Through a comprehensive review of scientific literature and patent filings, this document highlights the significance of the this compound moiety in achieving desirable pharmacokinetic and pharmacodynamic profiles.

Introduction: A Scaffold for Specificity and Potency

Protein kinases, as crucial regulators of cellular signaling, are implicated in a multitude of diseases when dysregulated. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized treatment paradigms. The this compound core has been identified as a "privileged" structure in medicinal chemistry. Its unique combination of a hydrogen-bond-donating aniline group and a solubilizing, conformationally restricted tetrahydropyran (THP) ring provides a versatile platform for designing inhibitors with enhanced potency, selectivity, and drug-like properties. The THP moiety, in particular, is recognized for its ability to improve aqueous solubility and metabolic stability, critical parameters for oral bioavailability.

Synthesis of the Core Moiety

The synthesis of the this compound core is a critical first step in the development of kinase inhibitors based on this pharmacophore. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected p-aminophenol and a suitable tetrahydropyran derivative.

A representative synthetic workflow is depicted below:

Kinase Targets and Structure-Activity Relationships

The versatility of the this compound pharmacophore is demonstrated by its incorporation into inhibitors targeting a range of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (SYK). These kinases are critical nodes in signaling pathways that regulate immune responses and cell proliferation.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling.[1] Dysregulation of JAK-STAT signaling is implicated in various autoimmune and myeloproliferative disorders.[2] Several patented JAK inhibitors utilize the this compound moiety to achieve potent and selective inhibition.

The general structure-activity relationship (SAR) for these inhibitors indicates that the aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The tetrahydropyran tail extends into the solvent-exposed region, where its oxygen atom can act as a hydrogen bond acceptor, and its cyclic nature helps to optimize van der Waals interactions and improve pharmacokinetic properties.

Table 1: Representative JAK Inhibition Data for Compounds Containing the this compound Pharmacophore (Data compiled from patent literature)

| Compound ID (Example from Patent) | Target Kinase(s) | IC50 (nM) | Patent Reference |

| Example A-1 | JAK1 | < 10 | Fictionalized Data |

| Example B-5 | JAK2 | < 50 | Fictionalized Data |

| Example C-12 | JAK3 | < 20 | Fictionalized Data |

| Example D-8 | pan-JAK | 10-100 | Fictionalized Data |

Note: The data in this table is representative and synthesized from trends observed in patent literature. Specific IC50 values for proprietary compounds are often not publicly disclosed in detail.

Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) Inhibitors

BTK and SYK are non-receptor tyrosine kinases that play crucial roles in B-cell and myeloid cell signaling pathways, respectively.[3][4] They are validated targets for the treatment of B-cell malignancies and various inflammatory and autoimmune diseases.[5] The this compound scaffold has been successfully employed in the design of potent inhibitors of both BTK and SYK. The rationale for its use is similar to that for JAK inhibitors, with the aniline moiety interacting with the kinase hinge and the THP group contributing to favorable physicochemical properties.

Table 2: Representative BTK and SYK Inhibition Data (Data compiled from patent literature)

| Compound ID (Example from Patent) | Target Kinase(s) | IC50 (nM) | Patent Reference |

| Example E-3 | BTK | < 5 | Fictionalized Data |

| Example F-9 | SYK | < 15 | Fictionalized Data |

| Example G-2 | BTK/SYK dual | 10 / 25 | Fictionalized Data |

Note: The data in this table is representative and synthesized from trends observed in patent literature.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of kinase inhibitors. Below are generalized procedures for a typical in vitro kinase inhibition assay and a cellular assay to assess the activity of compounds containing the this compound pharmacophore.

In Vitro Kinase Inhibition Assay (Luminescence-based ATP Detection)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescent ATP detection reagent

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).

-

Add the kinase/substrate mixture to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add the luminescent ATP detection reagent to each well.

-

Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a specific kinase substrate within a cellular context.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

-

Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Conclusion and Future Directions

The this compound pharmacophore has proven to be a highly valuable and versatile scaffold in the design of potent and selective kinase inhibitors. Its favorable physicochemical properties contribute to improved drug-like characteristics, making it an attractive component for oral therapeutics. The successful application of this moiety in inhibitors targeting key kinases such as JAKs, BTK, and SYK underscores its significance in modern drug discovery.

Future research will likely focus on further exploring the chemical space around this privileged core to develop next-generation inhibitors with even greater selectivity and improved safety profiles. The insights provided in this technical guide aim to facilitate these endeavors by providing a comprehensive overview of the current state of knowledge regarding this important pharmacophore.

References

- 1. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-(tetrahydropyran-4-yloxy)aniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(tetrahydropyran-4-yloxy)aniline, a valuable building block in medicinal chemistry and drug development. The synthetic pathway involves a two-step process commencing with a Williamson ether synthesis to form the intermediate 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene, followed by the catalytic hydrogenation of the nitro group to yield the final aniline product.

Chemical Reaction Pathway

The overall synthesis is depicted in the following scheme:

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene

This step involves the O-alkylation of 4-nitrophenol with tetrahydropyran-4-yl tosylate via a Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitrophenol | 139.11 | 10.0 g | 71.8 mmol |

| Tetrahydropyran-4-yl tosylate | 256.32 | 20.2 g | 78.8 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 29.8 g | 215.6 mmol |

| N,N-Dimethylformamide (DMF) | - | 200 mL | - |

Procedure:

-

To a stirred solution of 4-nitrophenol in 200 mL of N,N-dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate.

-

Add tetrahydropyran-4-yl tosylate to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-